molecular formula C23H48O2Si B14188238 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one CAS No. 918876-19-4

17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one

Cat. No.: B14188238
CAS No.: 918876-19-4
M. Wt: 384.7 g/mol
InChI Key: HGJWGAVUOLLVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one is a chemical compound with the molecular formula C25H52O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a heptadecan-2-one backbone. It is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of compounds with new functional groups replacing the silyl group.

Scientific Research Applications

17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group shields reactive hydroxyl groups during synthetic transformations, allowing for selective reactions at other sites. The silyl group can be removed under mild conditions, revealing the hydroxyl group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    17-{[tert-Butyl(dimethyl)silyl]oxy}androst-4-en-3-one: Similar in structure but with an androstane backbone.

    17-{[tert-Butyl(diphenyl)silyl]oxy}androst-4-en-3-one: Contains a diphenylsilyl group instead of a dimethylsilyl group.

Uniqueness

17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one is unique due to its specific combination of a long aliphatic chain and a silyl protecting group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

918876-19-4

Molecular Formula

C23H48O2Si

Molecular Weight

384.7 g/mol

IUPAC Name

17-[tert-butyl(dimethyl)silyl]oxyheptadecan-2-one

InChI

InChI=1S/C23H48O2Si/c1-22(24)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-25-26(5,6)23(2,3)4/h7-21H2,1-6H3

InChI Key

HGJWGAVUOLLVPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.